![molecular formula C17H18N4O3S B15073475 [4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC180295 is a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a serine/threonine kinase involved in the regulation of gene transcription. Inhibition of CDK9 has shown promise in reactivating epigenetically silenced genes in cancer cells, making MC180295 a potential therapeutic agent for various malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: MC180295 is synthesized through a series of chemical reactions involving the formation of a racemic mixture of two enantiomers, MC180379 and MC180380. The synthesis involves the use of specific reagents and catalysts to achieve high selectivity and potency .
Industrial Production Methods: The industrial production of MC180295 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the desired enantiomers and achieve the required specifications for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: MC180295 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of MC180295 .
Aplicaciones Científicas De Investigación
MC180295 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in gene transcription and epigenetic regulation.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia and colon cancer.
Industry: Utilized in the development of new drugs targeting CDK9 and related pathways
Mecanismo De Acción
MC180295 exerts its effects by selectively inhibiting CDK9, leading to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1. This inhibition reactivates epigenetically silenced genes, promoting cancer cell redifferentiation and apoptosis. The compound also induces an immuno-sensitizing interferon response, contributing to its anti-tumor efficacy .
Comparación Con Compuestos Similares
MC180379: An enantiomer of MC180295 with similar but slightly lower potency.
MC180380: Another enantiomer of MC180295 with higher potency in live-cell epigenetic assays.
Other CDK9 Inhibitors: Includes compounds like flavopiridol and dinaciclib, which also target CDK9 but with different selectivity and potency profiles
Uniqueness of MC180295: MC180295 stands out due to its high selectivity for CDK9 and its ability to reactivate epigenetically silenced genes. Its unique mechanism of action and potent anti-tumor effects make it a promising candidate for further clinical development .
Propiedades
Fórmula molecular |
C17H18N4O3S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9?,10?,12-/m1/s1 |
Clave InChI |
JRNXAQINDCOHGS-RTYFJBAXSA-N |
SMILES isomérico |
C1CC2CC1C[C@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N |
SMILES canónico |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


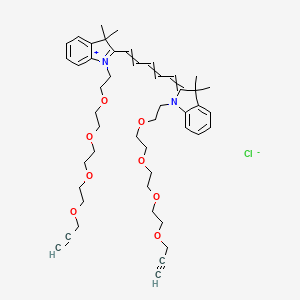
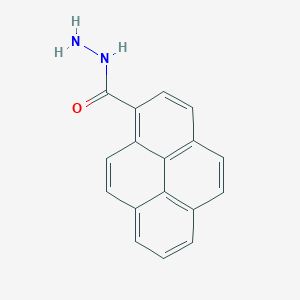
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
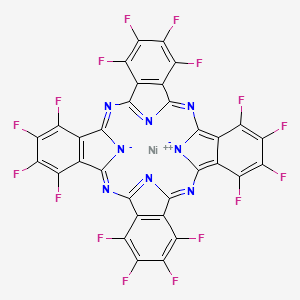
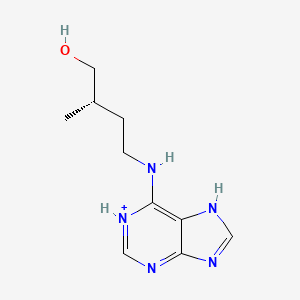
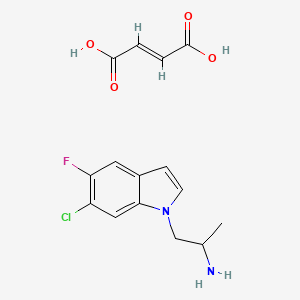
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
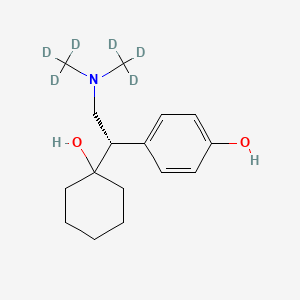
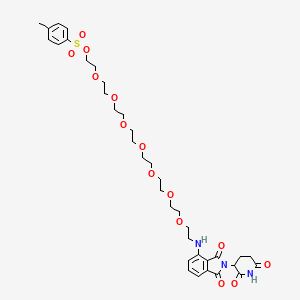
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
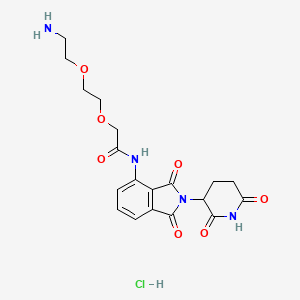
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
